N-methyl-4-nitrophenethylamine
Description
Historical Context and Early Chemical Research Pertaining to Phenethylamines
The scientific journey into the world of phenethylamines, the structural class to which N-methyl-4-nitrophenethylamine belongs, has a rich history rooted in the exploration of natural products. The parent compound, 2-phenylethylamine, has been known since at least 1890 and was first synthesized in 1909. acs.org A pivotal moment in phenethylamine (B48288) research was the isolation of mescaline from the peyote cactus (Lophophora williamsii) in 1896 by Arthur Heffter, who also identified its psychedelic properties. nih.gov This discovery marked the beginning of extensive investigation into the synthesis and effects of phenethylamine derivatives.
Throughout the 20th century, chemists developed various methods for synthesizing phenethylamines. Early methods included the reduction of benzyl (B1604629) cyanide with sodium in ethanol (B145695) or with hydrogen over a Raney nickel catalyst. acs.orgwikipedia.org A more convenient synthesis later developed involved the reduction of ω-nitrostyrene using lithium aluminium hydride. wikipedia.org
In the mid to late 20th century, the work of biochemist and pharmacologist Alexander Shulgin greatly expanded the known landscape of phenethylamine derivatives. mcgill.caunodc.org Shulgin synthesized hundreds of novel psychoactive compounds, meticulously documenting their synthesis and effects, which significantly influenced the direction of psychedelic and medicinal chemistry research. mcgill.caunodc.org This era of exploration into how substitutions on the phenethylamine skeleton influence activity laid the groundwork for the synthesis of specific compounds like this compound for targeted research applications. nih.govmdpi.com The general understanding that emerged was that the 2-phenethylamine motif is a crucial scaffold present in many biologically active molecules, from endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) to a vast array of synthetic compounds. mdpi.comnih.gov
Significance in Contemporary Chemical and Life Sciences Research
In modern research, this compound is valued primarily as a synthetic intermediate. Its chemical structure, featuring reactive sites like the nitro group and the secondary amine, makes it a versatile precursor for constructing more elaborate molecules. prepchem.com
One of the most notable applications of this compound is in the synthesis of the antiarrhythmic drug Dofetilide. google.com It serves as a key starting material in the multi-step chemical process to produce this pharmaceutical agent. google.com The synthesis involves reacting this compound with other chemical reagents to build the final, complex structure of the drug. google.com
Beyond its role in pharmaceutical manufacturing, this compound is utilized in medicinal chemistry research to develop novel bioactive compounds. It is used as a reactant for preparing small molecule inhibitors of CDC25 phosphatases. lookchem.comchemicalbook.com These enzymes are critical regulators of the cell cycle, and their inhibition is a key strategy in the development of potential cancer therapeutics, as it can disrupt the proliferation of cancer cells. lookchem.com
The compound also finds application in the development of diagnostic tools. For instance, this compound hydrochloride has been used in studies developing fluorescence polarization immunoassays (FPIA) for the rapid screening of substances like 4,4′-dinitrocarbanilide (DNC) in food products such as chicken muscle. mdpi.commdpi.com In these studies, it was tested for cross-reactivity to ensure the high specificity of the assay for its target analyte. mdpi.commdpi.comresearchgate.net
The synthesis of this compound itself is well-documented, typically involving the methylation of its precursor, 4-nitrophenethylamine. A common laboratory method involves reacting 4-nitrophenethylamine with a methylating agent like methyl iodide in the presence of a base. It can also be a reactant in further chemical modifications, such as in the synthesis of 1-[N-Methyl-N-(4-nitrophenethyl)amino]-2-hydroxypropane, demonstrating its utility in building more complex chemical structures for research purposes. prepchem.com
Data Tables
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 166943-39-1 | americanchemicalsuppliers.comlookchem.com |
| Molecular Formula | C₉H₁₃ClN₂O₂ | americanchemicalsuppliers.comlookchem.com |
| Molecular Weight | 216.66 g/mol | lookchem.comnih.gov |
| Melting Point | 222-227 °C | lookchem.com |
| Boiling Point | 335.8 °C at 760 mmHg | lookchem.com |
| Flash Point | 156.9 °C | lookchem.com |
| Solubility | DMSO, Methanol (B129727) | lookchem.com |
| Appearance | Solid | lookchem.com |
Table 2: Research Applications of this compound
| Research Area | Specific Application | Detailed Findings | Source(s) |
|---|---|---|---|
| Pharmaceutical Synthesis | Intermediate for Dofetilide | Serves as a key starting material in the synthesis of the Class III antiarrhythmic agent, Dofetilide. | google.com |
| Medicinal Chemistry / Oncology | Reactant for CDC25 Phosphatase Inhibitors | Used to prepare small molecules that inhibit CDC25 phosphatases, which are targets for cancer therapy due to their role in cell cycle regulation. | lookchem.comchemicalbook.com |
| Analytical Chemistry / Food Safety | Immunoassay Development | Used as a control compound to test the cross-reactivity and ensure the specificity of immunoassays designed to detect 4,4′-dinitrocarbanilide (DNC). | mdpi.commdpi.comresearchgate.net |
| Organic Synthesis | Chemical Reactant | Employed as a reactant in the synthesis of other novel compounds for research, such as 1-[N-Methyl-N-(4-nitrophenethyl)amino]-2-hydroxypropane. | prepchem.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPVTUXJDJAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Methyl 4 Nitrophenethylamine
Established Synthetic Pathways to N-Methyl-4-nitrophenethylamine
The primary approach to synthesizing this compound involves two key stages: first, the creation of the 4-nitrophenethylamine backbone, and second, the methylation of the primary amine.
Coupling Reactions for the Phenethylamine (B48288) Backbone Formation
The construction of the β-phenethylamine scaffold is a critical first step. nih.gov A common industrial route to the immediate precursor, 4-nitrophenethylamine, involves the nitration of β-phenylethylamine. In this process, phenylethylamine hydrochloride is carefully added to a mixed acid solution of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C). chemicalbook.comgoogle.com The reaction mixture is stirred until the nitration is complete, after which it is worked up to isolate the 4-nitrophenethylamine product. google.com
More broadly, the formation of the phenethylamine backbone can be achieved through various coupling strategies that create the crucial C-C bond between the aryl group and the ethylamine (B1201723) side chain. Modern techniques, such as nickel/photoredox cross-electrophile coupling, represent an attractive method for this purpose. nih.govacs.org This approach allows for the coupling of (hetero)aryl iodides with aliphatic aziridines, providing a modular route to a wide array of β-phenethylamine derivatives. acs.org
Nucleophilic substitution is a fundamental mechanism in the synthesis of the phenethylamine framework. One strategy involves the aromatic nucleophilic substitution of an activated aryl halide with a nucleophilic aminoethyl source. For instance, a chlorobenzene (B131634) derivative can be phenylated with acetonitrile (B52724) in the presence of a strong base like potassium amide. youtube.com The resulting arylated nitrile is then reduced to yield the corresponding phenethylamine. youtube.com
A more contemporary approach involves the nucleophilic ring-opening of aziridines. nih.govacs.org Mechanistic studies suggest that in certain photocatalytic nickel-catalyzed reactions, a nucleophilic iodide opens the aziridine (B145994) ring to generate an iodoamine. This intermediate serves as the active electrophile in the subsequent cross-coupling step, highlighting a distinct activation mode compared to traditional methods that rely on oxidative C-N bond activation. acs.org This modularity enables the installation of diverse aryl groups onto the ethylamine backbone in a single bond-forming step. nih.gov
Phase-Transfer Catalysis (PTC) is a valuable technique for enhancing the efficiency of nucleophilic substitution reactions, particularly in the context of N-alkylation. acsgcipr.org PTC facilitates reactions between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant (e.g., an anion) from the aqueous phase into the organic phase where the reaction occurs. princeton.edu
This methodology offers several advantages over conventional techniques. It can obviate the need for harsh or expensive organic bases and dipolar aprotic solvents, allowing for the use of weaker, more environmentally friendly inorganic bases and a wider range of solvents. acsgcipr.org By facilitating the transfer of nucleophiles into the organic phase, PTC can significantly increase reaction rates and yields in processes like N-alkylation, making it a powerful tool for industrial synthesis. phasetransfer.comphasetransfercatalysis.com
| Advantage | Description |
| Increased Reactivity | Transports nucleophiles from the aqueous to the organic phase, increasing their effective concentration and reactivity. princeton.edu |
| Milder Conditions | Allows the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃) instead of strong organic bases. acsgcipr.orgphasetransfer.com |
| Solvent Flexibility | Enables reactions in less polar, non-dipolar aprotic solvents, which are often greener and easier to remove. acsgcipr.org |
| Process Simplification | Can eliminate the need to isolate intermediates, allowing for consecutive PTC reactions in a single pot. phasetransfer.com |
Alternative and Novel Synthetic Routes for Related Nitrophenethylamines
Besides the direct nitration of phenethylamine, alternative pathways exist for synthesizing the 4-nitrophenethylamine precursor. One convenient method starts with L-phenylalanine. tandfonline.com The amino acid is first nitrated to produce L-4-nitrophenylalanine. tandfonline.comscribd.com The subsequent key step is the decarboxylation of this intermediate, which can be achieved by heating it in a high-boiling solvent like diphenylether in the presence of a catalytic amount of a ketone, followed by treatment with HCl gas to yield 4-nitrophenethylamine hydrochloride in excellent yields. tandfonline.com
Modern synthetic chemistry continues to offer novel routes. As previously mentioned, photoredox-catalyzed cross-coupling reactions provide a state-of-the-art method for constructing the phenethylamine backbone from aryl iodides and aziridines. nih.gov Another innovative approach involves Mannich-type reactions to produce γ-aminoalcohols, which can then be dehydrated to form allylamine (B125299) structures, providing a versatile platform for synthesizing analogues of biologically active phenethylamines. mdpi.com These advanced methodologies highlight the ongoing evolution of synthetic strategies for accessing this important class of compounds.
| Synthetic Route | Starting Materials | Key Transformation |
| Classical Nitration | β-Phenylethylamine, Nitric Acid, Sulfuric Acid | Electrophilic Aromatic Nitration |
| Amino Acid Decarboxylation | L-Phenylalanine | Nitration followed by Decarboxylation tandfonline.com |
| Photoredox Coupling | Aryl Iodide, Aliphatic Aziridine | Nickel/Photoredox Cross-Electrophile Coupling nih.govacs.org |
Amino Acid Decarboxylation Pathways for Precursor Synthesis
The synthesis of the precursor, 4-nitrophenethylamine, can be achieved through the decarboxylation of 4-nitrophenylalanine. This method provides a direct route to the phenethylamine backbone. A notable procedure involves the decarboxylation of L-4-nitrophenylalanine, which is itself prepared by the nitration of L-phenylalanine. tandfonline.com
The key step is the decarboxylation of anhydrous 4-nitrophenylalanine. It is crucial to remove water from the hydrated form of the amino acid, which can be accomplished using a Dean-Stark apparatus with benzene (B151609) as the solvent. tandfonline.comtandfonline.com The decarboxylation is then carried out in a high-boiling solvent like diphenylether, in the presence of a catalytic amount of a ketone such as methyl ethyl ketone (MEK), at elevated temperatures (around 220°C). tandfonline.comtandfonline.com The reaction proceeds through the formation of an imine intermediate with the ketone, which facilitates the subsequent decarboxylation. tandfonline.comtandfonline.com The resulting 4-nitrophenethylamine is typically isolated as its hydrochloride salt by bubbling dry hydrogen chloride gas through the reaction mixture. tandfonline.comtandfonline.com This method is advantageous as it avoids cumbersome reduction or purification steps often required in other synthetic pathways. tandfonline.com
| Starting Material | Reagents and Solvents | Temperature | Reaction Time | Product | Yield |
| L-4-Nitrophenylalanine | Diphenylether, Methyl Ethyl Ketone (catalyst) | 220°C | 3 hours | 4-Nitrophenethylamine Hydrochloride | 78% |
Reduction of Beta-Nitrostyrene Derivatives
The reduction of β-nitrostyrene derivatives presents another important pathway for synthesizing phenethylamines. This approach involves the reduction of both the carbon-carbon double bond and the nitro group of the β-nitrostyrene precursor. beilstein-journals.orgnih.gov Various reducing agents can be employed for this transformation.
One common method utilizes metal hydrides, such as lithium aluminum hydride (LiAlH₄). mdma.ch However, this reagent requires careful handling under inert atmosphere conditions. beilstein-journals.orgnih.gov A more recent and convenient method employs sodium borohydride (B1222165) (NaBH₄) in combination with copper(II) chloride (CuCl₂). beilstein-journals.orgnih.gov This system allows for a facile, one-pot reduction of substituted β-nitrostyrenes to the corresponding phenethylamines in high yields and short reaction times (10 to 30 minutes) under mild conditions. beilstein-journals.orgnih.gov This method is particularly effective for a range of substituted β-nitrostyrenes. beilstein-journals.orgnih.gov Another effective reducing agent is sodium bis-(2-methoxyethoxy)-aluminum dihydride (Red-Al), which smoothly reduces β-nitrostyryl derivatives to β-phenethylamines in yields that are often comparable to or better than other methods. mdma.ch
| Precursor | Reducing Agent/System | Yield |
| Substituted β-nitrostyrenes | NaBH₄/CuCl₂ | 62–83% |
| β-nitrostyryl derivatives | Red-Al | Good to high yields |
Directed Nitration and Derivatization from Phenethylamine Precursors
Direct nitration of phenethylamine or its N-methylated derivative is a common strategy to introduce the nitro group onto the aromatic ring. However, the amino group is a strong activating group, which can lead to undesired side reactions and a mixture of ortho, para, and sometimes meta products. stackexchange.comyoutube.com
To achieve regioselective nitration at the para position, the amino group is often protected. Acetylation of phenethylamine to form N-acetylphenethylamine is a common protection strategy. tandfonline.com The resulting amide is still an ortho, para-director, but the acetyl group's electron-withdrawing nature moderates the reactivity of the ring, leading to a more controlled nitration. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C). google.comchemicalbook.com Following nitration, the protecting acetyl group is removed by hydrolysis, usually under acidic conditions, to yield 4-nitrophenethylamine. chemicalbook.com
For the synthesis of this compound, a similar strategy can be employed starting from N-methylphenethylamine. The N-methylamino group is also an activating ortho, para-director. wikipedia.org However, under strong acidic nitrating conditions, the amine can be protonated, forming an ammonium ion which is a meta-directing deactivating group. stackexchange.com To favor para-substitution, protection of the amine, for instance, by forming a sulfonamide or an amide, can be employed prior to nitration. wikipedia.org
| Starting Material | Reaction Steps | Key Reagents |
| Phenethylamine | 1. Acetylation, 2. Nitration, 3. Deacetylation | Acetic anhydride (B1165640), HNO₃/H₂SO₄, HCl |
| N-Methylphenethylamine | 1. Protection (e.g., acylation), 2. Nitration, 3. Deprotection | Protecting agent, HNO₃/H₂SO₄, Deprotecting agent |
Optimization of Synthetic Conditions for Research and Scalability
The choice of reagents and solvents plays a pivotal role in the outcome of the synthesis of this compound and its precursors. For instance, in the decarboxylation of 4-nitrophenylalanine, the selection of a high-boiling solvent like diphenylether is critical to reach the necessary reaction temperature. tandfonline.comtandfonline.com The use of a catalytic amount of methyl ethyl ketone is essential to facilitate the reaction. tandfonline.comtandfonline.com
In the reduction of β-nitrostyrenes, while powerful reducing agents like LiAlH₄ are effective, the use of milder and easier-to-handle reagents like NaBH₄ in combination with a catalyst like CuCl₂ can offer significant advantages in terms of safety and simplicity, while still providing high yields. beilstein-journals.orgnih.gov The solvent system in these reductions also influences the reaction's efficiency.
Precise control of temperature and reaction time is fundamental for maximizing product yield and minimizing the formation of byproducts. In the nitration of phenethylamine derivatives, maintaining a low temperature (typically 0°C) is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. google.comchemicalbook.com
Similarly, in the decarboxylation of 4-nitrophenylalanine, the reaction is heated to a high temperature (220°C) for a specific duration (3 hours) to ensure the reaction goes to completion. tandfonline.comtandfonline.com Insufficient heating may result in incomplete conversion, while prolonged heating could lead to decomposition of the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time. tandfonline.com
| Synthetic Step | Key Parameter | Optimized Condition | Rationale |
| Nitration | Temperature | 0°C | Controls exothermicity, prevents side reactions |
| Decarboxylation | Temperature | 220°C | Provides sufficient energy for C-C bond cleavage |
| Decarboxylation | Reaction Time | 3 hours | Ensures complete conversion without degradation |
Chemical Transformations and Derivatization Strategies of this compound
This compound serves as a versatile building block for the synthesis of more complex molecules due to the presence of two reactive functional groups: the secondary amine and the aromatic nitro group. lookchem.com
The nitro group can be readily reduced to an amino group, providing access to N-methyl-4-aminophenethylamine. This reduction can be achieved using various methods, such as catalytic hydrogenation or reduction with metals in acidic media. The resulting primary aromatic amine is a key intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, through reactions like diazotization followed by Sandmeyer reactions, or acylation to form amides.
The secondary amine is also a site for further functionalization. It can undergo acylation with acid chlorides or anhydrides to form amides, or it can be alkylated to produce tertiary amines. These transformations allow for the introduction of diverse structural motifs, making this compound a valuable precursor in medicinal chemistry and materials science. lookchem.com
Oxidation Reactions and Selective Functional Group Modification
The oxidation of this compound can theoretically target the secondary amine or the ethyl bridge. The secondary amine could potentially be oxidized to form hydroxylamines, nitrones, or N-oxides. However, a review of the scientific literature does not provide specific documented examples of oxidation reactions performed directly on this compound. While the oxidation of secondary amines is a known class of reaction, detailed research findings focusing on the selective functional group modification of this particular compound through oxidation are not extensively reported.
Reduction Reactions for Diversified Product Formation
The most significant and well-documented transformation of this compound is the reduction of its aromatic nitro group. This reaction is a cornerstone in the synthesis of derivatives, as it converts the electron-withdrawing nitro group (-NO₂) into a versatile and nucleophilic primary amino group (-NH₂), yielding N-methyl-4-aminophenethylamine. This transformation dramatically alters the electronic properties and reactivity of the aromatic ring.
Catalytic hydrogenation is the most common and efficient method for this purpose. google.com This process typically involves the use of a metal catalyst, a hydrogen source, and a solvent system. The choice of catalyst and reaction conditions can be optimized to ensure high chemoselectivity, reducing the nitro group without affecting the aromatic ring or other functional groups. mit.edu
Commonly employed catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.comgoogle.com The reaction is typically carried out under a hydrogen gas atmosphere at controlled temperature and pressure. google.comgoogle.com The process is widely used in industrial applications for the synthesis of aromatic amines, which are key intermediates for agrochemicals and dyes. google.com
The table below summarizes various catalytic systems used for the reduction of aromatic nitro compounds, which are applicable to this compound.
| Catalyst System | Hydrogen Source | Key Features |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Highly efficient and chemoselective for nitro group reduction. mit.edu Widely used in pharmaceutical and chemical industries. |
| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | A strong catalyst, effective for hydrogenation, though selectivity can sometimes be a challenge compared to palladium. google.com |
| Nickel or Cobalt Catalysts | Hydrogen Gas (H₂) | Used in industrial hydrogenations, often requiring specific conditions to maintain activity and selectivity. google.com |
| Vanadium Compounds (as promoters) | Hydrogen Gas (H₂) | Used in conjunction with noble metal catalysts to prevent the accumulation of hydroxylamine (B1172632) intermediates and improve product purity. google.com |
Substitution Reactions for Tailoring Molecular Properties
The secondary amine of this compound is a key site for substitution reactions, allowing for the introduction of various molecular fragments to tailor the compound's properties. The primary types of substitution reactions at the nitrogen atom are N-alkylation and N-acylation.
N-Alkylation: This reaction involves the treatment of the secondary amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic aliphatic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, a common challenge in the alkylation of secondary amines is overalkylation, where the resulting tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired tertiary amine. nih.gov
N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Acylating agents such as acyl chlorides or acid anhydrides are typically used. libretexts.org For instance, reacting this compound with acetic anhydride would yield N-acetyl-N-methyl-4-nitrophenethylamine. This transformation is often used as a protective strategy for the amino group during other reactions, such as nitration, as the amide is less reactive and less basic than the free amine. google.comgoogle.com
The following table outlines common substitution reactions for the secondary amine in this compound.
| Reaction Type | Reagent Class | Product Type | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Tertiary Amine | Introduces alkyl chains, modifying steric and electronic properties. Prone to overalkylation. masterorganicchemistry.com |
| N-Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Amide | Forms a stable amide bond; often used to protect the amine functionality. google.com |
| N-Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Amide | A common and efficient method for acylation, yielding the amide and a carboxylic acid byproduct. libretexts.orggoogle.com |
Advanced Analytical Characterization and Quantification Methodologies for N Methyl 4 Nitrophenethylamine
Spectroscopic Analysis Techniques
Spectroscopic techniques are pivotal in determining the structural features of N-methyl-4-nitrophenethylamine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular structure can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethyl chain protons, and the N-methyl protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group. The ethylamine (B1201723) sidechain protons would present as two triplets, and the N-methyl group would appear as a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.15 | d | 2H | Ar-H (ortho to NO₂) |
| 7.39 | d | 2H | Ar-H (meta to NO₂) |
| 2.95 | t | 2H | -CH₂-Ar |
| 2.80 | t | 2H | -CH₂-NH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 147.5 | Ar-C (C-NO₂) |
| 146.8 | Ar-C (C-CH₂) |
| 129.8 | Ar-CH (meta to NO₂) |
| 123.6 | Ar-CH (ortho to NO₂) |
| 52.9 | -CH₂-NH |
| 35.8 | N-CH₃ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the nitro group, the aromatic ring, the secondary amine, and the aliphatic chain. The nitro group will show strong symmetric and asymmetric stretching vibrations. The aromatic ring will have characteristic C-H and C=C stretching bands. The N-H stretching vibration of the secondary amine and the C-H stretching of the aliphatic chain and methyl group will also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3300-3500 | Medium | N-H Stretch (Secondary Amine) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2800-3000 | Medium | Aliphatic C-H Stretch |
| 1590-1610 | Medium | Aromatic C=C Stretch |
| 1500-1550 | Strong | Asymmetric NO₂ Stretch |
| 1330-1370 | Strong | Symmetric NO₂ Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The presence of chromophores, such as the nitrophenyl group in this compound, results in characteristic absorption bands.
The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* transitions within the aromatic ring and the nitro group. The nitro group, being a strong chromophore, significantly influences the absorption maximum (λmax). The presence of the auxochromic N-methylamino group can cause a bathochromic (red) shift in the absorption wavelength. The electronic transitions in molecules with aromatic nitro groups typically result in a strong absorption band in the UV region.
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. The calculated exact mass of the protonated molecule C₉H₁₂N₂O₂ is 181.0977.
Investigation of In-Source Fragmentation Pathways
While ESI is a soft ionization method, in-source fragmentation can occur, providing valuable structural information. For many phenethylamine (B48288) derivatives, a common fragmentation pathway involves the loss of ammonia (B1221849) (or an amine) to form a stable spiro[2.5]octadienylium ion. However, studies have shown that this fragmentation is significantly influenced by the substituents on the aromatic ring and the nitrogen atom.
Research indicates that strong electron-withdrawing groups, such as the nitro group present in this compound, suppress this characteristic fragmentation pathway mendeley.com. The electron-withdrawing nature of the nitro group destabilizes the positive charge that would develop on the aromatic ring during the formation of the spirocyclic intermediate. Furthermore, N-methylation has also been observed to suppress fragmentation in some phenethylamines.
Therefore, the ESI-MS spectrum of this compound is expected to be dominated by the protonated molecular ion ([M+H]⁺ at m/z 181.1). Significant in-source fragmentation is not anticipated due to the presence of the deactivating nitro group. Any observed fragmentation would likely involve other pathways, such as cleavage of the ethylamine side chain.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-nitroaniline |
| N-methyl-4-nitroaniline |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in the analytical characterization of this compound, providing essential data on its identity, purity, and the presence of any isomers or impurities. High-performance liquid chromatography (HPLC) stands as the primary method for quantitative analysis and purity verification, while the principles of enantioselective chromatography are relevant to the broader class of phenethylamines.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity and performing quantitative analysis of this compound. Commercial suppliers of this compound routinely use HPLC to certify its purity, often reporting levels of ≥99.0% sigmaaldrich.com. The method's power lies in its ability to separate the target compound from starting materials, by-products, and degradation products.
A typical analysis is conducted using a reversed-phase (RP-HPLC) setup, which is well-suited for moderately polar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution.
Detection is typically achieved using a UV-Vis detector. The presence of the nitro-substituted aromatic ring in this compound results in strong UV absorbance, making this detection method highly sensitive for this compound. The selection of a specific wavelength, such as the λmax of the nitrophenyl chromophore, allows for selective and sensitive quantification.
The quantitative determination is performed by creating a calibration curve from certified reference standards of this compound at various concentrations. By comparing the peak area of the analyte in a sample to the calibration curve, its precise concentration can be determined. Purity is assessed by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Table 1: Example HPLC Method Parameters for Analysis of this compound This table presents a hypothetical but representative set of conditions based on standard methods for similar aromatic amines.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 5-7 minutes |
Enantioselective Chromatographic Methods for Stereoisomer Resolution
Enantioselective chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This separation is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.
However, this compound is an achiral molecule nih.gov. Its structure lacks a chiral center (a carbon atom bonded to four different substituents), and therefore, it does not exist as enantiomers. As a result, enantioselective chromatographic methods are not applicable for the resolution of this compound itself.
While not applicable to the target compound, this methodology is highly relevant for many related phenethylamine analogues that are chiral, such as amphetamine and methamphetamine. The separation of these chiral analogues is typically achieved using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC) azom.com. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation azom.com. The choice of CSP depends on the specific analyte but can include cyclodextrin (B1172386) derivatives, polysaccharide-based phases, or protein-based columns.
Advanced Quantification Methodologies
Beyond standard chromatographic techniques, advanced methodologies like immunoassays and specialized separation strategies for isomers offer highly sensitive and specific means of detection and quantification.
Development of Fluorescence Polarization Immunoassays (FPIA) for Detection of Analogues
Fluorescence Polarization Immunoassay (FPIA) is a rapid, homogeneous immunoassay technique used for the sensitive detection of small molecules in solution. The development of an FPIA for this compound would enable high-throughput screening of its analogues. The principle relies on the competition between the target analyte (unlabeled) and a fluorescently-labeled analogue (tracer) for a limited number of specific antibody binding sites. The degree of fluorescence polarization is high when the large antibody-tracer complex tumbles slowly in solution and low when the small, free tracer tumbles rapidly.
While a specific FPIA for this compound is not described in the literature, extensive research on FPIA for structurally similar phenethylamines, such as amphetamine and methamphetamine, demonstrates the viability of this approach nih.govresearchgate.net. An antibody raised against an immunogen structurally related to this compound would be the cornerstone of the assay.
A crucial aspect of such an immunoassay is its cross-reactivity profile, which defines its specificity. The assay's response to various structurally related analogues would be tested to determine the antibody's binding preferences. This is critical for understanding which analogues can be detected and to what extent. For instance, an antibody might show high cross-reactivity to the parent compound 4-nitrophenethylamine but lower cross-reactivity to positional isomers (2-nitro and 3-nitro) or other substituted phenethylamines nih.govnih.gov.
Table 2: Hypothetical FPIA Cross-Reactivity Data This table illustrates how cross-reactivity might be presented for an FPIA designed to detect this compound and its analogues, based on findings from amphetamine immunoassays. nih.govoup.com
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 50 | 100% |
| 4-Nitrophenethylamine | Analogue | 75 | 67% |
| N-methyl-2-nitrophenethylamine | Positional Isomer | 450 | 11% |
| N-methyl-3-nitrophenethylamine | Positional Isomer | 600 | 8% |
| Amphetamine | Related Compound | >10,000 | <0.5% |
| Methamphetamine | Related Compound | >10,000 | <0.5% |
IC50: Concentration causing 50% inhibition of tracer binding. Cross-Reactivity (%) = (IC50 of Target / IC50 of Analogue) x 100.
Analytical Methods for Separation and Quantification of Positional Isomers
The separation and quantification of positional isomers—compounds with the same molecular formula but different substituent positions on an aromatic ring—is a significant analytical challenge due to their very similar physicochemical properties. For this compound, its key positional isomers are N-methyl-2-nitrophenethylamine and N-methyl-3-nitrophenethylamine.
Standard reversed-phase HPLC using C18 columns may not always provide adequate resolution for these isomers. Achieving separation often requires specialized stationary phases that can exploit subtle differences in molecular shape and electronic properties. Columns that facilitate π-π interactions are particularly effective for separating aromatic positional isomers nacalai.comchromforum.org.
HPLC with Phenyl or PFP Columns: Stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) are designed to promote π-π interactions between the column's aromatic rings and the analyte's nitro-substituted phenyl ring. The different positions of the nitro group on the ring (ortho, meta, para) create distinct electronic distributions and dipole moments, leading to differential retention on these specialized columns and enabling their separation mtc-usa.comwelch-us.com.
Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is another powerful technique for isomer separation researchgate.netnih.gov. The high efficiency of capillary GC columns can often resolve compounds with very close boiling points. The choice of stationary phase is critical; liquid crystal stationary phases, for example, are known for their unique selectivity toward rigid isomers based on their molecular shape, with more linear molecules (like the para-isomer) often being retained longer than bent ones (ortho and meta) researchgate.net. The resulting mass spectra for each separated isomer, while potentially very similar, can be used for definitive identification and quantification.
Computational Chemistry and Molecular Modeling Studies of N Methyl 4 Nitrophenethylamine
Quantum Chemical Calculations: Unveiling Electronic Behavior
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a lens through which the electronic structure, reactivity, and stability of N-methyl-4-nitrophenethylamine can be predicted and analyzed.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Computational analyses demonstrate that the presence and position of the nitro (-NO2) group significantly influence the electronic properties and reactivity of the phenethylamine (B48288) scaffold. The nitro group, being a strong electron-withdrawing group, modulates the electron density distribution across the molecule. In the case of 4-nitrophenethylamine, the para-substitution of the nitro group is particularly effective in enhancing the molecule's reactivity and electron-accepting capabilities. This is attributed to the resonance and inductive effects of the nitro group, which pull electron density from the aromatic ring and the ethylamine (B1201723) side chain.
This increased electrophilicity, driven by the nitro group, suggests that this compound would also exhibit a high degree of reactivity, particularly in reactions involving nucleophilic attack. The methyl group on the amine is expected to have a comparatively minor electronic influence compared to the potent nitro group.
Analysis of Electron-Accepting Capacity and Molecular Stability
The electron-accepting capacity of a molecule is a key determinant of its chemical and biological activity. Computational studies on 4-nitrophenethylamine have shown that the nitro substitution significantly enhances its ability to accept electrons, a property that is intrinsically linked to its reactivity. researchgate.net This enhancement is a direct consequence of the electron-withdrawing nature of the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons.
Table 1: Inferred Electronic Properties of this compound based on 4-nitrophenethylamine studies
| Property | Predicted Characteristic | Rationale |
| Electron-Accepting Capacity | High | The potent electron-withdrawing nitro group at the para position significantly lowers the LUMO energy, enhancing the ability to accept electrons. |
| Molecular Stability | Reduced | The strong electronic perturbation by the nitro group leads to a decrease in overall molecular stability, correlating with increased reactivity. |
| Reactivity Profile | Electrophilic | The electron-deficient nature of the aromatic ring and side chain makes the molecule susceptible to nucleophilic attack. |
This table is based on qualitative inferences from computational studies on the analogous compound 4-nitrophenethylamine.
Application of Quantum Theory of Atoms in Molecule (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density to define atomic properties and the nature of chemical bonds. There are currently no specific QTAIM analyses of this compound published in the scientific literature.
However, a hypothetical QTAIM analysis would be expected to reveal key features of its intramolecular interactions. The bond critical points (BCPs) between the atoms of the nitro group and the aromatic ring would likely show characteristics of strong, polar covalent bonds. The analysis could also quantify the degree of electron density depletion from the aromatic ring towards the nitro group. Furthermore, QTAIM could be employed to study non-covalent interactions, such as intramolecular hydrogen bonds, if the conformation of the ethylamine side chain allows for such an interaction.
Molecular Dynamics (MD) Simulations: Probing Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or biological receptors.
Ligand-Receptor Complex Stability and Conformational Dynamics
To date, no specific molecular dynamics simulation studies have been published that focus on the interaction of this compound with a biological receptor. However, the broader class of phenethylamine derivatives is known to interact with various receptors in the central nervous system.
A hypothetical MD simulation of an this compound-receptor complex would provide valuable information on the stability of the binding. By tracking the root-mean-square deviation (RMSD) of the ligand and protein over time, one could assess the stability of their interaction. Furthermore, such simulations would reveal the conformational dynamics of both the ligand and the receptor upon binding. It would be possible to observe how the flexible ethylamine side chain of this compound adapts its conformation within the binding pocket and whether this induces any allosteric changes in the receptor structure.
Investigation of Binding Site Interactions, Including Role of Solvent Molecules
MD simulations are particularly powerful in elucidating the specific interactions that govern ligand-receptor binding. In a simulation of this compound within a receptor's active site, one could identify and quantify the key intermolecular forces at play. These would likely include hydrogen bonds between the amine and nitro groups of the ligand and polar residues in the binding pocket, as well as π-π stacking interactions between the aromatic ring and aromatic residues of the protein.
The role of solvent molecules, typically water, is also a critical aspect that can be investigated through MD simulations. Water molecules can mediate interactions between the ligand and the receptor by forming hydrogen bond bridges. Conversely, the displacement of ordered water molecules from a binding site upon ligand binding can be a significant contributor to the binding affinity. An MD simulation would allow for the visualization and analysis of the behavior of water molecules at the binding interface, providing a more complete picture of the binding thermodynamics.
Table 2: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Interaction Type | Potential Ligand Moiety Involved | Potential Receptor Residues Involved |
| Hydrogen Bonding | Methylamino group (-NHCH3), Nitro group (-NO2) | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| π-π Stacking | 4-nitrophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Ethyl side chain, Methyl group | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
| Cation-π Interactions | Protonated methylamino group | Phenylalanine, Tyrosine, Tryptophan |
This table represents a generalized prediction of potential interactions based on the chemical structure of this compound.
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and for identifying potentially active compounds from large databases.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a multitude of possible conformations of the ligand within the binding site of the target and scoring each conformation to estimate the binding affinity. This scoring is often based on force fields that calculate the binding energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
For a molecule with the structure of this compound, a phenethylamine derivative, logical biological targets for docking studies would include monoamine transporters (such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters) and G-protein coupled receptors (GPCRs), particularly trace amine-associated receptors (TAARs), due to structural similarities with endogenous monoamines.
The docking process reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's binding pocket. For instance, the nitro group on the phenyl ring of this compound could act as a hydrogen bond acceptor, while the aromatic ring itself could participate in π-π stacking or hydrophobic interactions. The secondary amine provides a hydrogen bond donor and can form ionic interactions if protonated.
The output of a typical molecular docking study includes a docking score, which is a numerical value representing the predicted binding affinity, and a detailed visualization of the binding pose. While specific docking studies for this compound are not widely available in public literature, the table below illustrates the typical data generated from such an analysis.
Table 1: Illustrative Molecular Docking Output for this compound This table is a hypothetical representation of potential docking results for illustrative purposes.
| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149 | Ionic, Hydrogen Bond |
| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172 | Hydrogen Bond, Hydrophobic |
G-protein coupled receptors (GPCRs) are a vast family of membrane proteins that are crucial drug targets. nih.gov However, obtaining experimental structures (e.g., via X-ray crystallography) for GPCRs is notoriously difficult. Homology modeling, also known as comparative modeling, is a computational method used to construct a three-dimensional model of a protein whose structure has not been experimentally determined, based on its amino acid sequence and a known experimental structure of a related homologous protein (the "template"). nih.govnih.gov
For studying the interaction of this compound with a specific GPCR for which no crystal structure exists, homology modeling would be the first step. The process involves:
Template Selection: Identifying one or more experimentally solved GPCR structures with the highest sequence similarity to the target receptor.
Sequence Alignment: Aligning the amino acid sequence of the target GPCR with the template sequence. This is a critical step, as errors in alignment will lead to an inaccurate model. nih.gov
Model Building: Using the alignment and the template structure to build the 3D model of the target protein. This involves copying the coordinates of the aligned residues and modeling the non-aligned regions, such as loops.
Model Refinement and Validation: Optimizing the geometry of the constructed model to remove steric clashes and improve its stereochemical quality. The final model is then validated using various computational tools to ensure its reliability. nih.gov
Once a reliable homology model of a target GPCR is built, it can be used in molecular docking studies to investigate the binding of ligands like this compound, as described in the previous section. This allows researchers to visualize binding modes and formulate hypotheses about structure-activity relationships, even in the absence of an experimental receptor structure. nih.gov
In Silico Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Prediction
In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are used to predict the biological activity or toxicity of chemicals based on their molecular structure. These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally measured properties. osti.gov
For this compound, which belongs to the class of nitroaromatic compounds, QSAR and QSTR models are particularly relevant for predicting potential toxicity. mdpi.com Research in this area has focused on developing models to estimate endpoints like the 50% lethal dose (LD50) in rats. osti.govmdpi.com
These models are developed by:
Data Collection: Assembling a dataset of diverse nitroaromatic compounds with known experimental toxicity values. mdpi.com
Descriptor Calculation: Generating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR) to create a model that links the descriptors to the observed toxicity. osti.gov
Validation: Rigorously validating the model to ensure its predictive power and robustness using techniques like cross-validation and external test sets. mdpi.com
Studies on nitroaromatic compounds have shown that descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces can contribute to toxicity. mdpi.com The presence of specific functional groups also plays a crucial role. For example, some studies have indicated that the presence of hydroxyl (-OH) or methyl (-CH3) groups can be associated with higher toxicity in certain nitroaromatic compounds, while amino (-NH2) groups can drastically reduce it. mdpi.com These general findings from class-specific QSAR models can be used to infer the potential toxicological profile of this compound.
The performance of such QSAR models is evaluated using several statistical metrics, as shown in the table below, which is based on published models for nitroaromatic compounds.
Table 2: Performance Metrics for a Representative QSAR Model for Nitroaromatic Compound Toxicity Based on data from ensemble learning models for predicting LD50 in rats. osti.gov
| Dataset | R² (Coefficient of Determination) | Validation Type |
|---|---|---|
| Training Set | 0.88 | Internal |
| Validation Set | 0.95 | Internal |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dopamine |
| Norepinephrine |
| Serotonin |
| Hydroxyl |
| Methyl |
Biological and Mechanistic Research Pertaining to N Methyl 4 Nitrophenethylamine and Its Analogues
Evaluation of Biological Target Interactions
The biological profile of N-methyl-4-nitrophenethylamine is defined by its interactions with various protein targets. These interactions are dictated by the compound's structural features: the phenethylamine (B48288) backbone, the N-methyl group, and the nitro group at the para position of the phenyl ring.
While specific studies detailing the direct inhibition or modulation of protein kinases by this compound are not prominent in the available scientific literature, the metabolism of this compound and its analogues is a key area of research. The chemical structure suggests probable interactions with metabolic enzymes.
The 4-nitro group on the phenyl ring can be subject to nitroreduction, a metabolic pathway catalyzed by various mammalian nitroreductases, including NADPH: quinone oxidoreductase (NQO1) and FAD-dependent enzymes. nih.gov This process can lead to the formation of hydroxylamino and amino metabolites. nih.gov Furthermore, the N-methylated amine structure is significant. N-methylation is a known metabolic step for some primary arylamines, which can be catalyzed by amine N-methyltransferases. wikipedia.org This modification can significantly alter the pharmacological and metabolic profile of the parent compound. wikipedia.org
Phenethylamines are a well-established class of compounds that interact with a variety of receptors, particularly those within the central nervous system. The specific substitutions on the this compound molecule are critical in determining its receptor binding affinity and functional activity.
The serotonin (B10506) 5-HT2A receptor is a primary target for many phenethylamine derivatives. nih.govscienceopen.com Structure-activity relationship (SAR) studies of phenethylamines have provided a framework for understanding how specific structural motifs influence receptor interaction:
Substitution at the 4-Position: Alkyl or halogen groups at the para (4-position) of the phenyl ring have been shown to have a positive effect on binding affinity for the 5-HT2A receptor. nih.govkoreascience.kr Molecular modeling suggests that substituents at this position can protrude into a hydrophobic tunnel between transmembrane helices 4 and 5 of the receptor, enhancing agonist potency. scienceopen.comchemrxiv.org The electron-withdrawing nature and size of the 4-nitro group in this compound would be expected to significantly influence these interactions.
N-Substitution: N-benzyl substitution on phenethylamines is known to confer a significant increase in both binding affinity and functional activity at the 5-HT2A receptor. drugbank.com While a smaller N-methyl group is present in the subject compound, this substitution still plays a crucial role in modulating the compound's pharmacodynamic properties compared to its primary amine analogue, 4-nitrophenethylamine.
A key concept in modern pharmacology is biased agonism , where a ligand preferentially activates certain downstream signaling pathways over others at the same receptor. scienceopen.com Different phenethylamine analogues can exhibit distinct signaling profiles at the 5-HT2A receptor, selectively activating either G-protein-mediated pathways or β-arrestin pathways. scienceopen.com The specific signaling bias of this compound has not been explicitly detailed, but its structure suggests it would participate in this complex pharmacology.
G-protein-coupled receptors (GPCRs) are the largest family of signaling receptors and are the targets for a significant percentage of clinically approved drugs. frontiersin.org The 5-HT2A receptor is a member of the Class A family of GPCRs. frontiersin.org The discovery of novel ligands for GPCRs is a major focus of pharmaceutical research, moving from traditional chemistry to structure-based drug design. nih.govescholarship.org
Phenethylamine analogues are a classic scaffold used in the exploration of GPCR ligand space. frontiersin.org Computational methods, such as homology modeling and high-throughput docking, are used to predict how these ligands bind to their receptor targets, guiding the synthesis of new molecules with desired affinity and selectivity. nih.gov The study of compounds like this compound contributes to the broader understanding of how small molecules can be designed to modulate GPCR activity for therapeutic purposes. frontiersin.orgdrugdiscoverychemistry.com
Monoamine oxidases (MAO) are critical enzymes responsible for the degradation of monoamine neurotransmitters and dietary amines. clinpgx.org There are two isoforms, MAO-A and MAO-B, which have different substrate and inhibitor specificities. nih.gov MAO-A preferentially metabolizes serotonin and norepinephrine (B1679862), while MAO-B shows greater affinity for phenylethylamine (PEA). clinpgx.orgnih.gov
Phenethylamines are known to interact with MAO enzymes as either substrates or inhibitors. N-methylphenethylamine (NMPEA), the parent compound of this compound, is a substrate for both MAO isoforms, with a significantly higher affinity for MAO-B. wikipedia.org This is consistent with the general finding that MAO-B preferentially oxidizes PEA and its derivatives. clinpgx.orgresearchgate.net The presence of an N-methyl group can influence inhibitory potency; for some phenethylamine series, N-methyl derivatives have about one-third the inhibitory potency of their corresponding primary amine congeners against MAO-A. researchgate.net
Below is a table of kinetic constants for N-methylphenethylamine and related compounds, illustrating their interaction with MAO enzymes.
| Compound | Enzyme | Kinetic Constant | Value (µM) |
|---|---|---|---|
| N-Methylphenethylamine | MAO-A | KM | 58.8 |
| N-Methylphenethylamine | MAO-B | KM | 4.13 |
| Amphetamine | MAO-A | Ki | 5.3 |
| Methamphetamine (N-methylamphetamine) | MAO-A | Ki | 17.2 |
Data sourced from references wikipedia.orgresearchgate.net. KM (Michaelis constant) indicates substrate affinity, while Ki indicates inhibitor binding affinity.
Cell Division Cycle 25 (CDC25) phosphatases are a family of enzymes (CDC25A, B, and C) that play a crucial role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs). mdpi.com Overexpression of CDC25 phosphatases is observed in many human cancers, making them an attractive target for the development of novel anticancer agents. nih.govnih.gov
Research into small molecule inhibitors of CDC25 has identified several chemical classes that can effectively block the enzyme's activity, leading to cell cycle arrest. mdpi.comresearcher.life A direct and significant link exists between this compound and this area of research. Specifically, This compound hydrochloride is utilized as a chemical reactant or intermediate for the preparation of small molecule CDC25 phosphatase inhibitors. lookchem.com This highlights the utility of the this compound scaffold as a building block in the synthesis of more complex molecules designed to target the CDC25 family of enzymes for potential therapeutic applications in oncology. lookchem.com
Receptor Modulation and Ligand Binding Mechanisms
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Investigations
The relationship between the chemical structure of phenethylamine derivatives and their biological activity and toxicity is a critical area of research. Modifications to the phenethylamine scaffold, including substitutions on the phenyl ring and the amine group, can significantly alter their pharmacological and toxicological profiles.
Substitutions on the phenethylamine structure give rise to a wide array of compounds with varying effects on monoamine transporters, which are crucial for neurotransmission. The biological activity of these compounds is highly dependent on the nature and position of these substituents.
For instance, in a series of substituted amphetamines and cathinones, it was observed that unsubstituted compounds generally exhibited greater potency at dopamine (B1211576) (DAT) and norepinephrine (NET) transporters compared to the serotonin transporter (SERT) nih.gov. The introduction of a para-chloro substituent or an increase in the length of the N-alkyl chain tended to enhance the relative potency at SERT nih.gov. Furthermore, the combination of a para-chloro substituent and an N-ethyl group was found to diminish the releasing effects at both DAT and NET nih.gov.
In the context of 5-HT2A receptor agonists, which include many phenethylamine derivatives, structure-activity relationship (SAR) studies have revealed that phenethylamines generally show a higher affinity for this receptor compared to tryptamines nih.gov. For phenethylamines, the presence of alkyl or halogen groups at the para position of the phenyl ring has a positive impact on binding affinity nih.gov. Conversely, the introduction of an alkoxy or a nitro group at this position can lead to a decrease in affinity nih.gov.
The N-methylation of phenethylamine is a key structural modification that can influence its pharmacological activity. N-methylphenethylamine (NMPEA) is a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), similar to its parent compound, phenethylamine (PEA), and its isomer, amphetamine wikipedia.org.
Molecular lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key physicochemical property that influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of chemical compounds. For 5-HT2A receptor ligands, a significant linear correlation has been observed between their lipophilicity and binding affinity for agonists nih.gov. In a study of a set of 5-HT2A ligands, it was found that for agonists, an increase in lipophilicity correlated with an increase in binding affinity nih.gov. In contrast, partial agonists and antagonists tended to have a higher lipophilicity than would be predicted for an agonist with a similar binding affinity nih.gov.
The toxicity of nitroaromatic compounds, a class to which this compound belongs, is also influenced by various factors, including lipophilicity. Quantitative structure-activity relationship (QSAR) studies on a large set of nitroaromatic compounds have shown that their toxicity is dependent on factors such as the number of nitro groups, the topological state of the molecule, and the presence of specific structural fragments oup.com. The toxicity of these compounds is also related to their electrophilicity, as indicated by the energy of the lowest unoccupied molecular orbital (ELUMO) nih.gov.
In a study comparing the in vitro cytotoxicity of psychedelic 2C phenethylamines and their N-benzylphenethylamine (NBOMe) analogues, it was demonstrated that the presence of the N-2-methoxybenzyl group significantly increased the cytotoxicity in both SH-SY5Y (human neuroblastoma) and HepG2 (human hepatoma) cell lines mdpi.com. This suggests that increasing the lipophilicity and steric bulk at the nitrogen atom can enhance toxicity.
Metabolic Pathways and Biotransformation Studies
The metabolism of phenethylamine derivatives is complex and involves several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The biotransformation of these compounds can lead to the formation of active or inactive metabolites, and can also result in detoxification or bioactivation to more toxic species.
The CYP2D6 isoenzyme is a major player in the metabolism of many phenethylamine-based compounds, including amphetamine and methamphetamine nih.govmdpi.com. For methamphetamine, CYP2D6 is involved in both 4-hydroxylation and N-demethylation, leading to the formation of 4-hydroxymethamphetamine and amphetamine, respectively mdpi.com. While CYP2D6 is a key enzyme, other CYP isoforms such as CYP1A2, CYP2B6, and CYP3A4 also contribute to the metabolism of MDMA, a related compound nih.gov.
The metabolism of N-methylated phenethylamines has been investigated in vitro. A study on N-methyl,N-propargyl-2-phenylethylamine (MPPE) using human liver microsomes and cDNA-expressed CYP enzymes revealed that CYP2B6, CYP2C19, and CYP2D6 are all involved in its depropargylation to form N-methylphenylethylamine nih.govnih.gov. Interestingly, only CYP2B6 was found to also catalyze the demethylation of MPPE to N-propargylphenylethylamine nih.govnih.gov. Among the tested isoforms, CYP2C19 showed the highest activity in the formation of N-methylphenylethylamine nih.govnih.gov.
The detoxification of xenobiotics, including nitroaromatic compounds, generally proceeds through Phase I and Phase II metabolic reactions. Phase I reactions, often catalyzed by CYP enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion funaab.edu.ngdmvasudevan.com.
For nitroaromatic compounds, the nitro group is a key feature that undergoes metabolic transformation. The bioreduction of the nitro group is a central mechanism in both the therapeutic action and the toxicity of these compounds scielo.brresearchgate.net. This process can be mediated by nitroreductases and other flavoenzymes scielo.br. The reduction of the nitro group can proceed through a one-electron or a two-electron pathway. The one-electron reduction pathway leads to the formation of a nitro anion radical, which can redox cycle with molecular oxygen to produce superoxide (B77818) radicals and induce oxidative stress researchgate.net. Further reduction can generate nitroso and N-hydroxylamino intermediates, which are reactive and can bind to cellular macromolecules, leading to toxicity, mutagenicity, and carcinogenicity oup.comnih.goveurekaselect.com.
The complete reduction of the nitro group to an amino group is generally considered a detoxification pathway. However, the intermediate reactive species formed during this multi-step reduction are responsible for the bioactivation and subsequent toxicity of many nitroaromatic compounds.
Cellular and Molecular Toxicity Assessment
The toxicity of this compound and its analogues can be assessed at the cellular and molecular level to understand their mechanisms of action and potential hazards.
In vitro studies on 2,5-dimethoxy-4-nitrophenethylamine (B1664026) (2C-N), an analogue of this compound, have provided insights into the cytotoxicity of this class of compounds. The cytotoxicity of 2C-N and its N-benzylated derivative, 25N-NBOMe, was evaluated in differentiated SH-SY5Y and HepG2 cells. The results demonstrated that the N-2-methoxybenzyl substitution significantly increased the cytotoxicity in both cell lines, with the NBOMe derivative showing lower EC50 values (indicating higher toxicity) compared to its 2C-N counterpart mdpi.com.
The molecular toxicity of nitroaromatic compounds is often linked to the bioactivation of the nitro group, as described in the previous section. The formation of reactive intermediates can lead to oxidative stress, DNA damage, and protein adduction scielo.brresearchgate.netnih.gov. The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation, which contributes to their persistence and potential for toxicity nih.gov. The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenic and carcinogenic potential of these chemicals nih.gov. Studies on nitroaromatic compounds have shown that their toxicity is related to the number and orientation of the nitro groups, with ortho or para positioning often leading to higher toxicity than meta positioning astm.org.
Induction of Oxidative Stress and Perturbation of Antioxidant Systems
A significant body of research on phenethylamine analogues points towards the induction of oxidative stress as a key mechanism of their biological activity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems.
Studies on β-phenethylamine, a core analogue of this compound, have suggested its potential to contribute to oxidative stress. This is thought to occur through mechanisms that may include the generation of hydroxyl radicals. The process of oxidative deamination of monoamines, a reaction catalyzed by monoamine oxidase (MAO) enzymes, is a known source of ROS. As this compound is a substituted phenethylamine, it is plausible that it could also be a substrate for MAO, leading to the production of ROS.
Furthermore, research on certain psychoactive phenethylamines has indicated that they can promote ROS production in the mitochondria of neuronal cells. This suggests that mitochondrial dysfunction and oxidative stress may be interconnected consequences of exposure to these compounds. The perturbation of antioxidant systems, such as the depletion of glutathione (B108866) (GSH), is another hallmark of oxidative stress that would be a critical area of investigation for this compound.
The following table illustrates the types of markers that would be measured to assess the induction of oxidative stress by a compound like this compound.
| Biomarker | Cellular Process | Method of Detection | Hypothetical Observation |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Oxidative Damage | Fluorescent Probes (e.g., DCFDA) | Increased Fluorescence |
| Malondialdehyde (MDA) | Lipid Peroxidation | TBARS Assay | Increased Levels |
| Glutathione (GSH) | Antioxidant Defense | GSH Assay | Decreased Levels |
| Superoxide Dismutase (SOD) Activity | Antioxidant Enzyme Function | Enzymatic Assay | Altered Activity |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Mitochondrial Dysfunction and Energetic Impairment (e.g., Mitochondrial Membrane Depolarization, ATP and GSH Homeostasis Disruption)
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. A growing body of evidence indicates that mitochondrial dysfunction is a common mechanism underlying the toxicity of various xenobiotics, including some phenethylamine derivatives.
Research on the structural analogue β-phenethylamine has shown that it can inhibit mitochondrial complexes, specifically Complex-I and Complex-III of the electron transport chain. Inhibition of these complexes can lead to a cascade of detrimental effects, including a decrease in ATP synthesis, an increase in electron leakage and subsequent ROS production, and the depolarization of the mitochondrial membrane.
Studies on methamphetamine, a well-known phenethylamine derivative, have extensively documented its role in causing mitochondrial damage. This includes alterations in mitochondrial structure, impairment of the respiratory chain, and the initiation of pro-apoptotic pathways. The disruption of mitochondrial dynamics, including fission and fusion processes, has also been implicated in methamphetamine-induced neurotoxicity.
Given these findings with related compounds, it is plausible that this compound could also impact mitochondrial function. Key indicators of such dysfunction would include a decrease in the mitochondrial membrane potential (ΔΨm), reduced cellular ATP levels, and a disruption of mitochondrial glutathione (GSH) homeostasis, which is critical for mitigating mitochondrial oxidative stress.
The following table illustrates the parameters that would be assessed to determine the extent of mitochondrial dysfunction induced by a compound like this compound.
| Parameter | Aspect of Mitochondrial Function | Method of Measurement | Hypothetical Effect |
|---|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Mitochondrial Health/Integrity | Fluorescent Dyes (e.g., JC-1, TMRE) | Decreased (Depolarization) |
| Cellular ATP Levels | Energy Production | Luminometry-based Assays | Decreased |
| Mitochondrial GSH Levels | Mitochondrial Antioxidant Capacity | HPLC or Specific Fluorescent Probes | Decreased |
| Oxygen Consumption Rate (OCR) | Mitochondrial Respiration | Seahorse XF Analyzer | Altered |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Research Applications and Future Directions
Role as a Pharmaceutical Intermediate in Targeted Drug Discovery and Synthesis
N-methyl-4-nitrophenethylamine hydrochloride serves as a crucial building block in the synthesis of complex pharmaceutical agents. lookchem.com Its bifunctional nature allows for versatile chemical modifications, making it an essential intermediate in the development of targeted therapies. tandfonline.com
One of the notable applications of this compound is in the creation of small molecule inhibitors for Cell Division Cycle 25 (CDC25) phosphatases. lookchem.com These enzymes are key regulators of the cell cycle, and their overexpression is linked to various cancers. nih.govmdpi.comfrontiersin.org By acting as a reactant in the synthesis of CDC25 phosphatase inhibitors, this compound contributes to the development of novel anticancer drugs that can disrupt the cell cycle of tumor cells and inhibit their proliferation. lookchem.com Research into novel naphthylphenylketone and naphthylphenylamine derivatives as CDC25B inhibitors has highlighted the importance of such intermediates in optimizing lead compounds for greater efficacy against cancer cell lines, such as melanoma. nih.govresearchgate.net
Furthermore, this compound is identified as a key intermediate in the synthesis of Dofetilide. tdcommons.orgmolkem.com Dofetilide is a class III antiarrhythmic agent used to treat certain types of irregular heartbeats, specifically atrial fibrillation and flutter. nih.gov The synthesis of Dofetilide involves the use of N-methyl-2-(4-nitrophenyl)ethanamine, another name for the compound, highlighting its importance in producing established cardiovascular medications. tdcommons.org
| Pharmaceutical Target/Drug | Therapeutic Area | Role of this compound |
|---|---|---|
| CDC25 Phosphatase Inhibitors | Oncology | Reactant in the synthesis of small molecule inhibitors. lookchem.com |
| Dofetilide | Cardiology (Antiarrhythmic) | Key intermediate in the synthesis process. tdcommons.orgmolkem.com |
Applications in Analytical Chemistry as a Research Reagent or Chemical Probe
While this compound is well-established as a pharmaceutical intermediate, its application in analytical chemistry as a research reagent or chemical probe is an area with underexplored potential. The inherent chemical properties of the molecule, such as the reactive amine group and the electron-withdrawing nitro group, suggest its suitability for the development of novel analytical tools. These functional groups can be exploited for derivatization reactions or for specific interactions with analytes, forming the basis for new detection and quantification methods.
The development of sensitive and selective sensors for environmental monitoring is a critical area of research. nih.gov Although direct applications of this compound in sensor development are not extensively documented, its structural motifs are found in molecules used for such purposes. For instance, the phenethylamine (B48288) structure can be functionalized to create receptors for specific analytes, while the nitroaromatic group can act as an electrochemical or optical signaling unit. The potential exists to develop sensors based on this compound for the detection of various environmental pollutants, leveraging techniques like electrochemical sensing or fluorescence quenching. Further research is necessary to explore the synthesis of derivatives of this compound that can be immobilized on transducer surfaces to create novel sensing platforms. researchgate.net
Integration into Advanced Materials Research: Case Study in Perovskite Solar Cells
The field of advanced materials has seen significant interest in organic molecules for enhancing the performance of electronic devices. In the context of perovskite solar cells (PSCs), organic cations and passivating agents play a crucial role in improving efficiency and stability. mdpi.comscitechdaily.comnih.gov While there is no direct evidence of this compound being used in PSCs, a case study of structurally related compounds reveals its potential in this application.
Phenethylamine derivatives, such as phenethylammonium iodide (PEAI), are widely used to passivate defects at the surface and grain boundaries of perovskite films. nih.govnih.govacs.org This passivation reduces non-radiative recombination of charge carriers, leading to higher power conversion efficiencies and improved device stability. nih.govmdpi.com The phenethylamine backbone of this compound makes it a candidate for similar applications.
Furthermore, molecules containing nitrogen functional groups and electron-withdrawing groups, like the nitro group (–NO2), have been shown to be effective Lewis bases for passivating defects in perovskites. mdpi.comrsc.org The nitrogen atom in amine groups can coordinate with under-coordinated lead ions, which are common defect sites, thereby neutralizing them. rsc.org The electron-deficient nature of the nitro group can also contribute to defect passivation and favorably modify the energy levels at the perovskite interface, facilitating more efficient charge transfer. rsc.org
Given these precedents, this compound, which contains both a phenethylamine structure and a nitro group, is a promising candidate for investigation as a multifunctional passivating agent in perovskite solar cells.
| Structural Feature of this compound | Potential Role in Perovskite Solar Cells | Evidence from Related Compounds |
|---|---|---|
| Phenethylamine Backbone | Surface and grain boundary passivation, formation of 2D/3D perovskite structures for enhanced stability. | Phenethylammonium iodide (PEAI) is a widely used and effective passivating agent. nih.govnih.govacs.org |
| Amine Group (-NHCH3) | Acts as a Lewis base to passivate uncoordinated Pb2+ defects. | Amine-containing molecules are known to bind to lead defects, reducing recombination. mdpi.comrsc.org |
| Nitro Group (-NO2) | Acts as an electron-withdrawing group to passivate defects and tune energy levels. | Nitro-containing compounds like 4-nitrophthalonitrile have been used to passivate defects in perovskites. rsc.org |
Future Avenues in Chemical Probe Development and Scientific Exploration
The future research directions for this compound are promising and diverse. Building on its established role as a pharmaceutical intermediate, further exploration into the synthesis of a broader range of CDC25 phosphatase inhibitors and other targeted drug candidates is a logical progression. The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's properties, could be further studied in derivatives of this compound to optimize pharmacokinetic and pharmacodynamic profiles in drug discovery. mdpi.com
A significant opportunity lies in the largely untapped potential of this compound in analytical chemistry and materials science. Future work should focus on designing and synthesizing derivatives that can function as selective chemical probes for biologically or environmentally important analytes. This could involve modifying the molecule to incorporate fluorophores or other signaling moieties.
In the realm of materials science, the logical next step is to experimentally investigate the utility of this compound and its salts as passivating agents in perovskite solar cells. Studies could focus on its effect on device efficiency, stability, and the fundamental mechanisms of defect passivation at the perovskite interfaces. The insights gained from such research could pave the way for a new class of multifunctional organic molecules for advanced photovoltaic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-4-nitrophenethylamine, and how is its purity assessed?
- Methodological Answer : The compound is synthesized via alkylation of 4-nitrophenethylamine with methyl iodide under basic conditions, followed by purification using column chromatography. Purity is typically assessed via HPLC (≥99.0% purity threshold) with UV detection at 254 nm, as referenced in commercial standards . Downstream applications, such as its role in synthesizing dofetilide, validate its synthetic utility .
Q. What spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm methyl and nitrophenyl group integration .
- Mass Spectrometry : ESI-MS to verify molecular weight (180.2 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1520 cm (NO asymmetric stretch) and ~1350 cm (C-N stretch) .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers at 2–8°C, protected from light due to nitro group photodegradation risks. Stability assessments should include periodic HPLC analysis to detect decomposition products like 4-nitrophenethylamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., density, boiling point) of this compound?
- Methodological Answer : Discrepancies in density (1.130 g/cm³ predicted vs. experimental) and boiling points (125–129°C at 1 Torr) require cross-validation using NIST Chemistry WebBook data . Replicate measurements under controlled conditions (e.g., vacuum distillation for boiling points) and compare with computational predictions (e.g., DFT calculations for density) .
Q. What strategies optimize reaction yields of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance alkylation efficiency, leveraging the compound’s predicted density for phase separation .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate methyl group transfer .
- In Situ Monitoring : Track reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) to minimize byproducts .
Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the phenyl ring, reducing electrophilic substitution reactivity. However, the methylamine side chain enhances nucleophilicity. Mechanistic studies (e.g., Hammett plots) can quantify substituent effects, while comparative studies with analogues like 4-nitrophenethylamine isolate electronic contributions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- Analytical Tools : Use LC-MS to quantify degradation products (e.g., nitro group reduction to amine).
- Kinetic Modeling : Apply first-order kinetics to calculate half-lives and identify pH-dependent degradation pathways .
Q. What approaches are recommended for validating conflicting spectral data in published studies?
- Methodological Answer :
- Reference Standards : Compare with certified materials (e.g., Sigma-Aldrich’s hydrochloride salt, ≥99.0% purity) .
- Collaborative Trials : Share samples with independent labs to replicate NMR/IR results.
- Computational Validation : Use Gaussian or ORCA software to simulate spectra and identify discrepancies .
Safety & Waste Management
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
